molecular formula C32H55NaO12S B234011 Luridoside A CAS No. 151078-92-1

Luridoside A

Cat. No.: B234011
CAS No.: 151078-92-1
M. Wt: 686.8 g/mol
InChI Key: LLUJEWFHJAUJJY-UCXVGPSVSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luridoside A is a secondary metabolite identified in bacterial and fungal species, as cataloged in chemical indices under entry 1542 . Glycosides are often involved in biological processes such as defense mechanisms or signaling in microbial organisms. Current research gaps include its precise biosynthesis pathway, three-dimensional configuration, and specific biological roles, necessitating further investigation.

Properties

CAS No.

151078-92-1

Molecular Formula

C32H55NaO12S

Molecular Weight

686.8 g/mol

IUPAC Name

sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3S,6R)-2-methyl-6-[(3S,5R,6S,10S,13R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxan-3-yl] sulfate

InChI

InChI=1S/C32H56O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h16-29,33-38H,6-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/t17-,18+,19-,20+,21?,22+,23+,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1

InChI Key

LLUJEWFHJAUJJY-UCXVGPSVSA-M

SMILES

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+]

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@@H](C3[C@@]2(CCC4C3(C[C@@H]([C@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+]

Canonical SMILES

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+]

Synonyms

luridoside A
luridoside-A

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Biosynthesis Pathways: Glycosides like this compound are often synthesized via glycosyltransferase-mediated reactions. Comparative genomic studies could elucidate pathway differences between this compound and B .
  • Bioactivity Gaps : While antimicrobial properties are inferred for glycosides, this compound’s specific targets (e.g., bacterial cell walls vs. fungal membranes) remain unverified .
  • Analytical Limitations: Ambiguous results from chemical analyses, as noted in REACH guidance, highlight challenges in quantifying this compound in complex matrices without purified standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.